N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide
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Description
Scientific Research Applications
Anticonvulsant Development
- Quality Control in Anticonvulsants : A study explored quality control methods for a related anticonvulsant compound, highlighting the importance of developing reliable identification and quantification methods for these substances. This research underlines the potential of such compounds in anticonvulsant drug development (Sych et al., 2018).
Antibacterial Activity
- Sulfonamide Derivatives with Antibacterial Activity : Another study synthesized novel sulfonamides containing a 2-amino-1,3-thiazole fragment and evaluated their antibacterial activity. This indicates a potential application of related compounds in combating bacterial infections (Rafiee Pour et al., 2019).
Cancer Treatment
- Induction of Apoptosis in Cancer Cells : Thiazolides, a class to which the compound is related, have shown efficacy in inducing cell death in colon cancer cells. This suggests a potential therapeutic application in cancer treatment, particularly for drugs targeting specific detoxification enzymes in tumor cells (Brockmann et al., 2014).
Molecular Synthesis and Structure
- Synthesis and Structural Analysis : Studies have been conducted on closely related compounds to understand their molecular synthesis, structure, and modes of supramolecular aggregation. This type of research is crucial for the development of new pharmaceuticals and materials (Sagar et al., 2018).
Antihypertensive Properties
- Antihypertensive Alpha-Blocking Agents : Research has been conducted on thiosemicarbazides and triazoles derived from related compounds for their antihypertensive alpha-blocking activity. This highlights the potential of these compounds in the treatment of hypertension (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-6-7-11-13(8-9)22-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-5,9H,6-8H2,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXMWAPJWLGLPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
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